molecular formula C19H21N5O3S B11015158 4-(2-methylpropyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-(2-methylpropyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11015158
M. Wt: 399.5 g/mol
InChI Key: QDFQNCQHJUMPLC-UHFFFAOYSA-N
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Description

4-(2-methylpropyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiadiazole ring, a pyrroloquinazoline core, and multiple functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrroloquinazoline core, followed by the introduction of the thiadiazole ring and other functional groups. Key steps may include:

    Cyclization Reactions: Formation of the pyrroloquinazoline core through cyclization of appropriate precursors.

    Functional Group Introduction: Addition of the thiadiazole ring and other substituents using reagents like thionyl chloride, methylamine, and isobutyl bromide under controlled conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger batches, ensuring consistent quality, and implementing efficient purification processes. Automation and continuous flow reactors might be employed to enhance production efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and other functional groups can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, typically in anhydrous solvents.

    Substitution: Halogens, alkylating agents, often in the presence of catalysts or under reflux conditions.

Major Products

The major products of these reactions depend on the specific functional groups being targeted. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding reaction mechanisms and developing new synthetic methodologies.

Biology

Biologically, this compound may exhibit interesting bioactivity due to its structural features. It could be investigated for potential antimicrobial, antiviral, or anticancer properties.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Researchers might explore its use as a lead compound for drug development, targeting specific enzymes or receptors.

Industry

Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its interaction with molecular targets. For example, if it exhibits antimicrobial activity, it might inhibit bacterial enzymes or disrupt cell membranes. The thiadiazole ring and other functional groups play crucial roles in these interactions, potentially binding to active sites or altering molecular pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-methylpropyl)-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid
  • N-(2-methylpropyl)-5-methyl-1,3,4-thiadiazol-2-amine

Uniqueness

Compared to similar compounds, 4-(2-methylpropyl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide stands out due to its specific combination of functional groups and structural complexity. This uniqueness may confer distinct reactivity and bioactivity profiles, making it a valuable compound for further research and application.

Properties

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-(2-methylpropyl)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-1,5-dioxo-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

InChI

InChI=1S/C19H21N5O3S/c1-11(2)10-23-16(26)13-6-4-5-7-14(13)24-15(25)8-9-19(23,24)17(27)20-18-22-21-12(3)28-18/h4-7,11H,8-10H2,1-3H3,(H,20,22,27)

InChI Key

QDFQNCQHJUMPLC-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CC(C)C

Origin of Product

United States

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